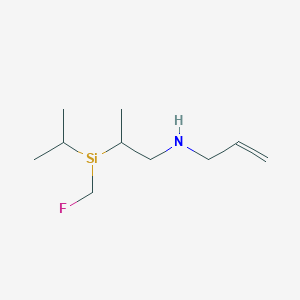
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide is an organic compound that features a bromomethyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide typically involves the bromination of a precursor compound. One common method is the bromination of N-(4-hydroxy-3,5-dimethylphenyl)benzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile.
Oxidation: Products include ketones or aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- 4-(Fluoromethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- 4-(Iodomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Uniqueness
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological interactions.
Propiedades
Número CAS |
89519-13-1 |
|---|---|
Fórmula molecular |
C16H16BrNO2 |
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
4-(bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-10-7-14(8-11(2)15(10)19)18-16(20)13-5-3-12(9-17)4-6-13/h3-8,19H,9H2,1-2H3,(H,18,20) |
Clave InChI |
REPHNHUCZIFARU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


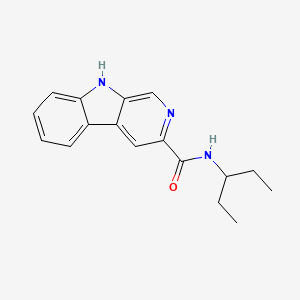
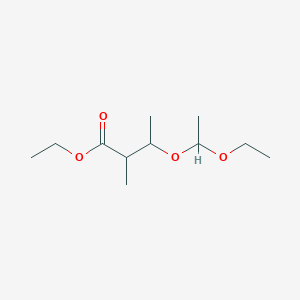

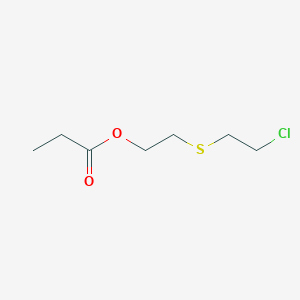



silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
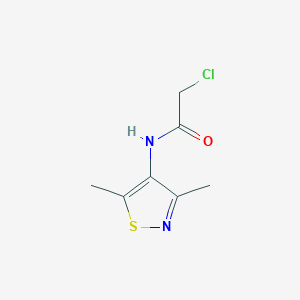
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

